molecular formula C41H60O11 B1248776 Avermectin A1b monosaccharide

Avermectin A1b monosaccharide

Cat. No. B1248776
M. Wt: 728.9 g/mol
InChI Key: MNFOHFDPWDCPHJ-UIQVAGRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin A1b monosaccharide is a glycoside.

Scientific Research Applications

Overview

Avermectin A1b monosaccharide is part of the avermectin family, a series of drugs derived from the Streptomyces avermitilis bacterium. This group of drugs has diverse applications, including use as pesticides and potential therapeutic agents due to their anthelmintic, insecticidal, and anticancer properties.

Applications in Biosynthesis and Genetic Engineering

  • Biosynthesis Insights : The biosynthesis of avermectin, including A1b monosaccharide, involves complex processes that can be studied using gene expression in different hosts. For example, Wohlert et al. (2001) explored the biosynthesis of the deoxysugar L-oleandrose, a key component in avermectin biosynthesis, through heterologous expression of related genes in Streptomyces lividans (Wohlert et al., 2001).
  • Engineering for Enhanced Production : Genetic manipulation, such as in the study by Deng et al. (2017), can lead to the development of novel avermectin derivatives and improved production methods. This involves cloning and expressing biosynthetic gene clusters in suitable host organisms (Deng et al., 2017).

Potential Therapeutic Applications

  • Anticancer Research : Avermectins, including A1b, show promise in cancer treatment. Zhang et al. (2016) investigated the cytotoxic effects of avermectin on human cells, finding it induces DNA damage and apoptosis, which can be a basis for developing anticancer therapies (Zhang et al., 2016).
  • Neurodegenerative Disease Research : In Alzheimer's disease research, avermectins have been identified as modulators of amyloid precursor protein processing. Brownjohn et al. (2017) demonstrated how avermectins can alter the production of amyloid β peptides, a key process in Alzheimer’s disease (Brownjohn et al., 2017).

properties

Molecular Formula

C41H60O11

Molecular Weight

728.9 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C41H60O11/c1-22(2)35-25(5)15-16-40(52-35)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(45-8)34(42)27(7)48-33)23(3)11-10-12-28-21-47-38-37(46-9)26(6)17-31(39(43)49-30)41(28,38)44/h10-13,15-17,22-23,25,27,29-38,42,44H,14,18-21H2,1-9H3/b11-10+,24-13+,28-12+/t23-,25-,27-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40+,41+/m0/s1

InChI Key

MNFOHFDPWDCPHJ-UIQVAGRUSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C(C)C)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Avermectin A1b monosaccharide
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